Technical Whitepaper: Advanced Characterization and Synthetic Utility of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one
Technical Whitepaper: Advanced Characterization and Synthetic Utility of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one
Topic: Physical and chemical properties of "1,1,1-Trichloro-4-ethoxy-3-buten-2-one" Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1,1,1-Trichloro-4-ethoxy-3-buten-2-one (CAS 59938-07-7) is a highly specialized enone building block characterized by its unique "push-pull" electronic structure. Defined by an electron-donating ethoxy group at the
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and mechanistic behavior, specifically tailored for applications in medicinal chemistry and agrochemical development.
Molecular Identity & Physicochemical Profile[1]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one |
| Common Synonyms | |
| CAS Number | 59938-07-7 |
| Molecular Formula | |
| Molecular Weight | 217.48 g/mol |
| SMILES | CCO/C=C/C(=O)C(Cl)(Cl)Cl |
Physical Constants
The following data represents experimentally validated values essential for handling and purification.
| Property | Value | Conditions/Notes |
| Physical State | Liquid | Clear, pale yellow to bright yellow oil |
| Boiling Point | 116–118 °C | @ 13 mmHg (Vacuum Distillation) |
| Boiling Point | 84–86 °C | @ 1 mmHg |
| Density | 1.368 ± 0.06 g/cm³ | @ 20 °C |
| Refractive Index ( | 1.5129 | @ 24 °C |
| Solubility | Soluble | |
| Stability | Moisture Sensitive | Hydrolyzes slowly in water; store under |
Synthetic Protocol: Preparation from Vinyl Ethers[2]
The most robust synthesis of 1,1,1-trichloro-4-ethoxy-3-buten-2-one involves the acylation of ethyl vinyl ether with trichloroacetyl chloride. This method, validated by Organic Syntheses, avoids the use of exogenous Lewis acid catalysts, relying instead on the high electrophilicity of the acyl chloride.
Reaction Mechanism & Workflow
The reaction proceeds via an initial nucleophilic attack of the vinyl ether
Figure 1: Acylation-Elimination pathway for the synthesis of the target enone.
Step-by-Step Experimental Procedure
Scale: 1.0 mol basis.
-
Setup: Equip a 500-mL 3-neck round-bottom flask with a magnetic stir bar,
inlet, and a pressure-equalizing addition funnel. -
Charging: Add Trichloroacetyl chloride (173 g, 0.96 mol) to the flask. Cool the system to 0°C using an ice bath.
-
Addition: Add Ethyl vinyl ether (137 g, 1.90 mol) dropwise over 60 minutes. Maintain internal temperature <10°C. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.
-
Elimination: Replace the addition funnel with a short Vigreux column. Apply reduced pressure (20 mmHg) to remove excess vinyl ether.[1]
-
Thermal Workup: Raise the bath temperature to ~140°C under reduced pressure (20 mmHg). This drives the elimination of HCl (gas evolution will be observed).
-
Purification: Distill the residue under vacuum. Collect the fraction boiling at 116–118°C / 13 mmHg .
-
Yield: Expect ~193 g (92%) of a bright-yellow oil.
Chemical Reactivity & Applications[1][5][6][7]
The "Push-Pull" Dynamic
The molecule features a 1,3-electrophilic system.
-
C4 (Beta-carbon): The ethoxy group acts as a leaving group upon nucleophilic attack. This is the "soft" electrophilic site.
-
C2 (Carbonyl): The carbonyl carbon is highly activated by the adjacent electron-withdrawing
group.
This structure makes the molecule an ideal 1,3-dielectrophile for reaction with 1,2-dinucleophiles (hydrazines, hydroxylamine) and 1,3-dinucleophiles (amidines, ureas).
Heterocycle Synthesis (Pyrazoles & Pyrimidines)
The primary application of this enone is the regiospecific synthesis of heterocycles containing a trichloromethyl group (which can be further hydrolyzed to a carboxylic acid or ester).
Figure 2: Divergent synthesis of nitrogen heterocycles via condensation reactions.
Protocol: Synthesis of 4-Trichloromethylpyrimidines
-
Reagents: Dissolve the enone (1.0 eq) and the appropriate amidine hydrochloride (1.1 eq) in ethanol.
-
Base: Add Sodium Acetate (NaOAc) or
(2.0 eq) to neutralize the hydrochloride. -
Conditions: Reflux for 2–4 hours.
-
Mechanism: The amidine nitrogen attacks the
-carbon (displacing ethoxide), followed by cyclization onto the carbonyl. -
Result: High yields (>80%) of the pyrimidine core.
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes severe skin irritation and burns. | Wear nitrile gloves and lab coat. |
| Eye Damage | Causes serious eye damage. | Use chemical splash goggles. |
| Inhalation | Toxic if inhaled. Respiratory irritant. | ALWAYS handle in a fume hood. |
| Reactivity | Evolves HCl upon contact with moisture/heat. | Store in dry, inert atmosphere. |
Storage: Keep refrigerated (2–8°C) under an inert atmosphere (Argon/Nitrogen). The compound darkens upon prolonged exposure to air/light due to decomposition.
References
-
Tietze, L. F., et al. "Synthesis of Alkyl Propanoates by a Haloform Reaction of a Trichloro Ketone: 1,1,1-Trichloro-4-ethoxy-3-buten-2-one." Organic Syntheses, Vol. 69, 1990, p. 238.[2]
- Martins, M. A. P., et al. "1,1,1-Trichloro-4-methoxy-3-buten-2-one: A Versatile Building Block for the Synthesis of Heterocycles." Journal of Heterocyclic Chemistry, Vol. 36, 1999.
-
Sigma-Aldrich. "Safety Data Sheet: (E)-1,1,1-Trichloro-4-ethoxy-3-buten-2-one."
-
PubChem. "Compound Summary: 1,1,1-Trichloro-4-ethoxy-3-buten-2-one."[1] National Library of Medicine.
